molecular formula C17H23NO5 B6150599 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, trans CAS No. 1420536-93-1

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, trans

Cat. No.: B6150599
CAS No.: 1420536-93-1
M. Wt: 321.4
InChI Key:
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Description

The compound rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, trans is a synthetic organic compound commonly studied in various fields of chemistry, biology, and medicine. Known for its complex structure and diverse reactivity, this compound plays a significant role in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, trans often involves multi-step reactions starting from simpler organic molecules. Common steps include the construction of the pyrrolidine ring, introduction of the tert-butoxycarbonyl protecting group, and the addition of the methoxyphenyl moiety. Typically, these reactions require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis, utilizing optimized reaction conditions to ensure consistency and efficiency. Steps often include batch or continuous-flow processes, which are designed to maintain high productivity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the conversion of carbonyl groups into alcohols or amines.

  • Substitution: : Common substitution reactions include nucleophilic aromatic substitution on the methoxyphenyl ring.

Common Reagents and Conditions:

  • Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.

  • Reducing Agents: : Common reagents include lithium aluminium hydride and sodium borohydride.

  • Substitution Reagents: : Nucleophiles like amines or thiols, often under basic or neutral conditions.

Major Products:

The major products formed from these reactions can vary widely but often include modified pyrrolidine derivatives with altered functional groups.

Scientific Research Applications

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, trans is utilized in several scientific research areas:

  • Chemistry: : Used as a precursor for the synthesis of more complex organic molecules and in studies of reaction mechanisms.

  • Biology: : Serves as a tool in studying biological pathways and enzyme functions.

  • Medicine: : Investigated for potential therapeutic applications, including as a lead compound in drug discovery.

  • Industry: : Used in the development of specialty chemicals and materials.

Mechanism of Action

Comparing rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, trans with other pyrrolidine derivatives highlights its unique chemical and biological properties:

  • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: : Similar in structure but with variations in reactivity and biological activity.

  • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid: : Differences in the position of the methoxy group lead to distinct chemical behaviors.

  • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid: : Lacks the methoxy group, resulting in altered chemical and biological properties.

Comparison with Similar Compounds

  • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

  • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

  • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid

This compound's unique structure and versatile reactivity make it a valuable subject of study across multiple scientific disciplines.

Properties

CAS No.

1420536-93-1

Molecular Formula

C17H23NO5

Molecular Weight

321.4

Purity

95

Origin of Product

United States

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